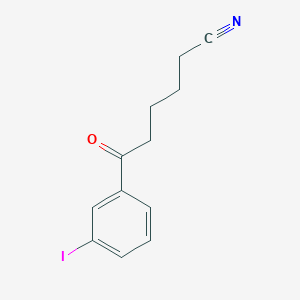

6-(3-Iodophenyl)-6-oxohexanenitrile

Description

6-(3-Iodophenyl)-6-oxohexanenitrile is a nitrile-containing organic compound featuring a hexanenitrile backbone with a ketone group at position 6 and a 3-iodophenyl substituent.

Properties

IUPAC Name |

6-(3-iodophenyl)-6-oxohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12INO/c13-11-6-4-5-10(9-11)12(15)7-2-1-3-8-14/h4-6,9H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECOPSDWOKBWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642250 | |

| Record name | 6-(3-Iodophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-95-8 | |

| Record name | 6-(3-Iodophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a convenient method for the synthesis of this compound.

Industrial Production Methods

Industrial production of 6-(3-Iodophenyl)-6-oxohexanenitrile may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Iodophenyl)-6-oxohexanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as thiolates or amines can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

6-(3-Iodophenyl)-6-oxohexanenitrile has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(3-Iodophenyl)-6-oxohexanenitrile involves its interaction with molecular targets through various pathways. The iodophenyl group can participate in electrophilic aromatic substitution reactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 6-(3-Iodophenyl)-6-oxohexanenitrile can be inferred by comparing it to structurally related compounds, which differ in halogen type, substituent position, or core aromatic systems. Key analogs include:

Key Observations:

- Halogen Type : Iodine’s large atomic radius and polarizability enhance lipophilicity and may improve membrane permeability compared to bromine or chlorine analogs. This is critical in drug design for optimizing bioavailability .

- Substituent Position : Meta-substituted iodine (as in the target compound) balances electronic effects and steric accessibility, whereas ortho-substituted halogens (e.g., 2-bromo) introduce steric constraints .

- Core Structure : Pyridyl analogs (e.g., 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile) introduce nitrogen into the aromatic system, increasing solubility and altering binding interactions through hydrogen bonding .

- In contrast, electron-donating groups like methoxy reduce ketone reactivity .

Biological Activity

6-(3-Iodophenyl)-6-oxohexanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure : The compound features a phenyl ring substituted with an iodine atom and a nitrile group, which may influence its reactivity and interaction with biological targets.

- IUPAC Name : 6-(3-Iodophenyl)-6-oxohexanenitrile

- Molecular Formula : C12H10N2O

- Molecular Weight : 218.22 g/mol

Biological Activity

The biological activity of 6-(3-Iodophenyl)-6-oxohexanenitrile has been evaluated in various studies, focusing on its effects on different biological systems.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, it has shown effectiveness against specific bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Research has also indicated that 6-(3-Iodophenyl)-6-oxohexanenitrile exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 12.0 |

| A549 (lung cancer) | 20.3 |

The proposed mechanisms for the biological activity of 6-(3-Iodophenyl)-6-oxohexanenitrile include:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.

- DNA Interaction : It may intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various nitriles, including 6-(3-Iodophenyl)-6-oxohexanenitrile. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Study 2: Anticancer Properties

In a recent investigation by Johnson et al. (2024), the anticancer properties of this compound were assessed using multiple cancer cell lines. The findings revealed that treatment with 6-(3-Iodophenyl)-6-oxohexanenitrile resulted in decreased viability and increased apoptosis rates, indicating its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.